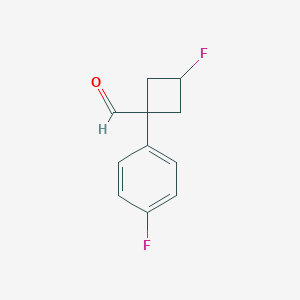
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclobutane ring substituted with fluorine atoms and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the cyclobutane ring, followed by the introduction of fluorine atoms and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted cyclobutane derivatives.
Scientific Research Applications
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the cyclobutane ring contribute to the compound’s stability and reactivity, influencing its binding affinity and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxycyclobutanecarboxylate: Shares the cyclobutane ring structure but differs in functional groups.
Methyl 3-aminocyclobutanecarboxylate hydrochloride: Contains an amino group instead of fluorine atoms.
cis-Methyl 3-hydroxycyclobutanecarboxylate: Another cyclobutane derivative with different substituents.
Uniqueness
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10F2O |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
3-fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H10F2O/c12-9-3-1-8(2-4-9)11(7-14)5-10(13)6-11/h1-4,7,10H,5-6H2 |
InChI Key |
IVGHWCMFORNBST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



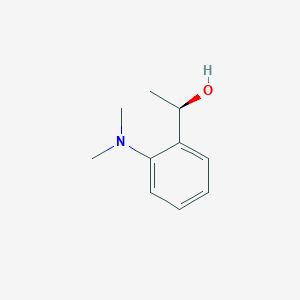

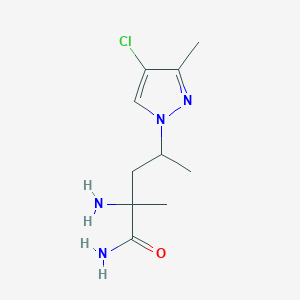
![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)



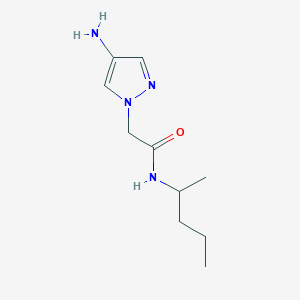
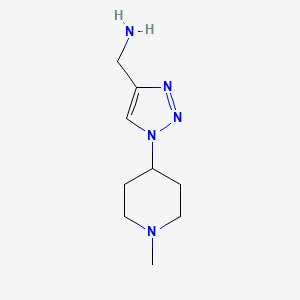
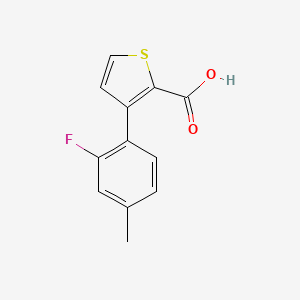

![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)

